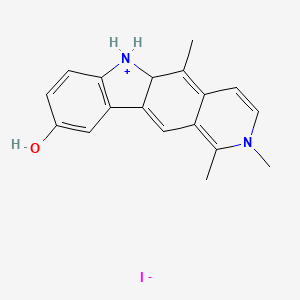

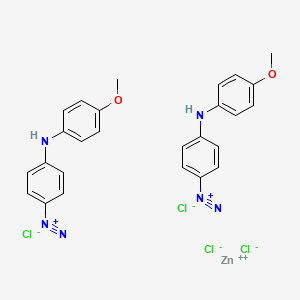

![molecular formula C30H28Cl4N6O2Zn B15179271 zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride CAS No. 71672-78-1](/img/structure/B15179271.png)

zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

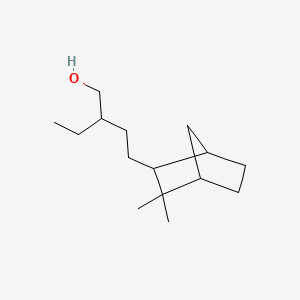

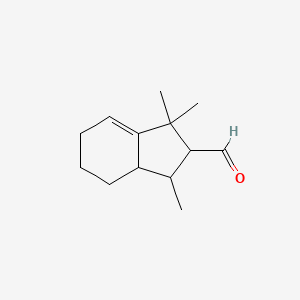

Zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride: is a complex organic compound that contains a zinc ion coordinated with a diazonium group and a benzoyl(ethyl)amino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride typically involves the diazotization of an aromatic amine followed by complexation with zinc chloride. The general steps are as follows:

Diazotization: An aromatic amine, such as 4-[benzoyl(ethyl)amino]aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Complexation: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The diazonium group in zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride can undergo substitution reactions with various nucleophiles, such as halides, hydroxides, and cyanides.

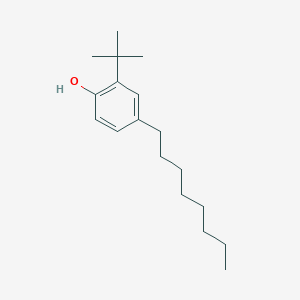

Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Copper(I) chloride or bromide, potassium iodide, and sodium hydroxide are commonly used reagents.

Coupling Reactions: Phenols and aromatic amines in the presence of a base.

Reduction Reactions: Sodium sulfite or stannous chloride.

Major Products:

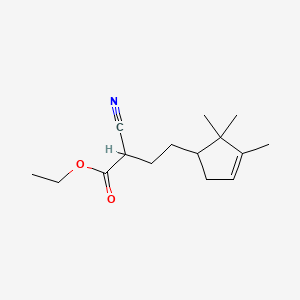

Substitution Reactions: Aryl halides, phenols, and nitriles.

Coupling Reactions: Azo compounds.

Reduction Reactions: Aromatic amines.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Azo Dyes: The compound is used in the synthesis of azo dyes, which are important in the textile industry.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

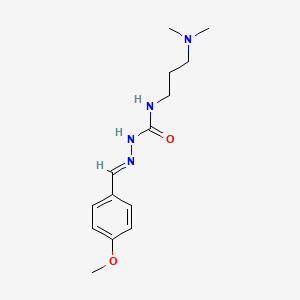

Bioconjugation: The diazonium group can be used to label biomolecules for detection and imaging purposes.

Drug Development:

Industry:

Materials Science: The compound can be used in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride primarily involves the reactivity of the diazonium group. The diazonium group can act as an electrophile, participating in various substitution and coupling reactions. The zinc ion may also play a role in stabilizing the diazonium group and facilitating its reactivity.

Vergleich Mit ähnlichen Verbindungen

Benzenediazonium Chloride: A simpler diazonium compound without the benzoyl(ethyl)amino substituent.

4-Diazo-N-benzyl-N-ethylaniline Chloride Zinc Chloride: A closely related compound with similar structure and reactivity.

Uniqueness: Zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride is unique due to the presence of the benzoyl(ethyl)amino substituent, which can influence its reactivity and potential applications. The zinc ion also adds to its uniqueness by providing additional stability and reactivity.

Eigenschaften

CAS-Nummer |

71672-78-1 |

|---|---|

Molekularformel |

C30H28Cl4N6O2Zn |

Molekulargewicht |

711.8 g/mol |

IUPAC-Name |

zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride |

InChI |

InChI=1S/2C15H14N3O.4ClH.Zn/c2*1-2-18(14-10-8-13(17-16)9-11-14)15(19)12-6-4-3-5-7-12;;;;;/h2*3-11H,2H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI-Schlüssel |

TYWIVEWZJQDGCF-UHFFFAOYSA-J |

Kanonische SMILES |

CCN(C1=CC=C(C=C1)[N+]#N)C(=O)C2=CC=CC=C2.CCN(C1=CC=C(C=C1)[N+]#N)C(=O)C2=CC=CC=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)